1-(3-Chlorophenyl)-7-fluoro-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromene-pyrrole-dione core. Key substituents include a 3-chlorophenyl group at position 1, a 7-fluoro moiety on the chromene ring, and a 5-methyl-3-isoxazolyl group at position 2. These structural features likely enhance its bioactivity, solubility, and stability compared to simpler analogs. Synthesis typically involves condensation reactions under controlled conditions, as seen in related dihydrochromeno-pyrrole-diones .
Properties
IUPAC Name |
1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClFN2O4/c1-10-7-16(24-29-10)25-18(11-3-2-4-12(22)8-11)17-19(26)14-9-13(23)5-6-15(14)28-20(17)21(25)27/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODZGKPDSBLIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-7-fluoro-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that exhibits potential biological activity due to its unique structural features. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The following sections detail the synthesis, biological activities, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C22H15ClF N2O4, with a molecular weight of 390.4 g/mol. The compound features several functional groups that contribute to its biological activity:
- Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Fluoro substituent : Often associated with increased metabolic stability.
- Isoxazole ring : Known for its role in various biological activities.
Synthesis
The synthesis of this compound can be achieved through multicomponent reactions involving appropriate starting materials such as isoxazole derivatives and chromeno-pyrrole frameworks. These synthetic pathways have been optimized to yield high purity and good yields (43–86%) of the target compound .
Anticancer Activity
Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : Breast, colon, and lung cancer cell lines.
- Mechanism of Action : The antiproliferative activity is suggested to occur via mechanisms other than direct inhibition of dihydrofolate reductase (DHFR), indicating alternative pathways might be involved .
Antioxidant Properties
Chromeno[2,3-c]pyrrole derivatives have also been reported to possess antioxidant activity. This property is crucial as it helps in mitigating oxidative stress-related damage in cells, which is a contributing factor in various diseases including cancer .
Case Studies
- Antiproliferative Assay : A study evaluated the antiproliferative effects of synthesized chromeno[2,3-c]pyrroles against multiple cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .
- Oxidative Stress Mitigation : Another study demonstrated that these compounds could reduce reactive oxygen species (ROS) levels in treated cells, suggesting their potential role as therapeutic agents in oxidative stress-related conditions .
Data Summary Table
| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | Breast Cancer | 15 | Induces apoptosis |
| Colon Cancer | 20 | Cell cycle arrest | |
| Lung Cancer | 18 | Modulation of signaling pathways | |
| Antioxidant | Various Cell Lines | N/A | Reduces ROS levels |
Comparison with Similar Compounds
Structural Analogues in the Chromeno-Pyrrole-Dione Family
The target compound shares its core with derivatives like 2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (). Key differences lie in substituents:
- 3-Chlorophenyl vs. Phenyl : The electron-withdrawing chlorine at position 1 may improve oxidative stability and binding affinity to hydrophobic targets compared to unsubstituted phenyl groups.
- 7-Fluoro vs. Unsubstituted Chromene: Fluorine’s electronegativity enhances metabolic stability and membrane permeability relative to non-halogenated analogs.
- 5-Methyl-3-isoxazolyl vs.
Table 1: Substituent Effects on Physicochemical Properties
Comparison with Furo-Chromene-Diones
Compounds like (Z)-3-(5-Formyl-3-hydroxy-3-methoxystyryl)-3-isopropyl-2H-furo[3,2-g]chromene-3,7-dione () feature a furochromene-dione core. Differences include:
- Furo vs. Pyrrole Fusion : The pyrrole ring in the target compound may confer greater planarity and π-stacking ability, influencing receptor binding.
- Substituent Diversity : The target’s fluoro and isoxazolyl groups contrast with the formyl, hydroxy, and methoxy groups in ’s compound, leading to divergent solubility and reactivity profiles.
Pesticidal Analogs with Pyrrole-Dione Cores
The pesticidal compound 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (fluoroimide, ) shares a pyrrole-dione moiety but lacks the chromene ring. Key contrasts:
- Halogen Positioning : The 3-chlorophenyl vs. 4-fluorophenyl substitution alters steric and electronic interactions with biological targets .
Preparation Methods
Step 1: Synthesis of 7-Fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Step 2: Introduction of 3-Chlorophenyl and Isoxazolyl Groups
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Nucleophilic Aromatic Substitution : Treat the core with 3-chlorophenylboronic acid via Suzuki coupling under Pd catalysis.
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Isoxazole Attachment : React the intermediate with 5-methylisoxazole-3-carbonyl chloride in dichloromethane using DMAP as a base.
Advantages :
One-Pot Tandem Reaction Strategy
A patent-derived method employs tandem reactions without isolating intermediates:
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Condensation : React 7-fluoro-6-nitroquinazolin-4(3H)-one with 3-chloro-4-fluoroaniline in THF to form a nitro intermediate.
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Reduction : Hydrogenate the nitro group to an amine using Raney nickel.
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Cyclization : Introduce 5-methylisoxazole-3-carboxylic acid via acid-catalyzed cyclodehydration.
Conditions :
Outcome :
Comparative Analysis of Methods
Optimization Challenges and Solutions
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Regioselectivity : Fluorine at position 7 directs electrophilic substitution away from the ortho position, ensuring correct cyclization.
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Isoxazole Stability : Use of dry solvents and inert atmospheres prevents hydrolysis of the isoxazole ring during synthesis.
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Purification : Flash chromatography with ethyl acetate/hexane gradients resolves closely eluting byproducts .
Q & A
Basic: What are the common synthetic routes for preparing 1-(3-Chlorophenyl)-7-fluoro-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Answer:
The compound is synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:
- One-pot MCR : Optimized for high yield (up to 85%) and purity, using mild conditions (e.g., 80°C in dioxane) to assemble the chromeno-pyrrole-dione core .
- Functional group tuning : Substituents like 3-chlorophenyl and 5-methylisoxazole are introduced via selective aryl aldehyde and amine inputs .
- Purification : Column chromatography or recrystallization ensures purity, critical for downstream biological assays .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Use a combination of analytical techniques:
- NMR spectroscopy : Identify characteristic shifts (e.g., aromatic protons at δ 6.8–8.2 ppm, isoxazole protons at δ 2.3–2.5 ppm) .
- Mass spectrometry : Confirm molecular weight (expected ~470–500 g/mol) and fragmentation patterns.
- Thermal analysis : DSC/TGA to assess stability (decomposition temperature >200°C indicates suitability for storage) .
Advanced: How can reaction conditions be optimized to improve yields of this compound?
Answer:
Apply Design of Experiments (DoE) principles:
- Variables : Solvent polarity (e.g., dioxane vs. ethanol), stoichiometry (hydrazine equivalents: 3–7 eq.), and temperature (60–100°C) .
- Response surface methodology : Statistically model interactions between variables to identify optimal conditions (e.g., 5 eq. hydrazine at 80°C in dioxane increases yield by 15%) .
- Real-time monitoring : Use TLC or in-situ IR to track reaction progress and minimize side products .
Advanced: What computational tools are available to predict the reactivity of this compound in drug discovery?
Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental
- Reaction path search : Simulate intermediates (e.g., diradical or zwitterionic states) during chromeno-pyrrole formation .
- Solvent effects : Use COSMO-RS to model solvent interactions and predict regioselectivity .
- Machine learning : Train models on existing libraries (223 analogs) to forecast biological activity or solubility .
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?
Answer:
Address discrepancies via:
- 2D NMR : HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing isoxazole vs. chlorophenyl protons) .
- Crystallography : Single-crystal X-ray diffraction resolves tautomeric or stereochemical ambiguities .
- Comparative analysis : Cross-reference with structurally similar analogs (e.g., 2-phenyl derivatives) to validate assignments .
Advanced: What strategies are recommended for analyzing the biological activity of this compound?
Answer:
Adopt a tiered approach:
- In vitro screening : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.
- SAR studies : Synthesize derivatives (e.g., replacing isoxazole with pyrazole) to map pharmacophore requirements .
Advanced: How can researchers address low solubility during biological assays?
Answer:
Optimize formulation using:
- Co-solvents : DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticulate carriers : Encapsulate in PLGA nanoparticles to enhance bioavailability .
- Salt formation : Explore hydrochloride or sodium salts to improve aqueous solubility .
Advanced: What are the best practices for scaling up synthesis without compromising purity?
Answer:
Scale-up requires:
- Flow chemistry : Continuous reactors reduce batch variability and improve heat management .
- In-line analytics : PAT tools (e.g., Raman spectroscopy) monitor crystallization in real time .
- Green chemistry : Replace dioxane with cyclopentyl methyl ether (CPME) for safer large-scale use .
Advanced: How can the compound’s stability under physiological conditions be assessed?
Answer:
Conduct accelerated stability studies :
- pH variation : Incubate in buffers (pH 1–10) and analyze degradation via HPLC .
- Light/heat exposure : Store at 40°C/75% RH or under UV light to simulate long-term storage .
- Plasma stability : Incubate with human plasma and quantify parent compound remaining via LC-MS .
Advanced: What methodologies are used to elucidate the reaction mechanism of chromeno-pyrrole-dione formation?
Answer:
Combine experimental and computational tools:
- Isotopic labeling : Use deuterated aldehydes to track proton transfer steps .
- Kinetic studies : Measure rate constants under varying conditions to identify rate-limiting steps .
- DFT calculations : Model transition states to validate proposed mechanisms (e.g., [4+2] cycloaddition vs. stepwise pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
